molecular formula C21H22N4O B11137341 N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-indole-3-carboxamide

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-indole-3-carboxamide

Cat. No.: B11137341
M. Wt: 346.4 g/mol
InChI Key: FHNAMWYHCWVPHX-UHFFFAOYSA-N
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Description

N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-(PROPAN-2-YL)-1H-INDOLE-3-CARBOXAMIDE is a complex organic compound that features a unique structure combining a benzimidazole moiety with an indole carboxamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-(PROPAN-2-YL)-1H-INDOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole and indole intermediates. The key steps include:

    Formation of Benzimidazole Intermediate: This involves the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Synthesis of Indole Intermediate: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The final step involves coupling the benzimidazole and indole intermediates using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening methods to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-(PROPAN-2-YL)-1H-INDOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and indole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-(PROPAN-2-YL)-1H-INDOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-(PROPAN-2-YL)-1H-INDOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole and its derivatives share structural similarities and are known for their broad range of biological activities.

    Indole Derivatives: Indole and its derivatives are also structurally related and have diverse applications in medicinal chemistry.

Uniqueness

N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-(PROPAN-2-YL)-1H-INDOLE-3-CARBOXAMIDE is unique due to its combined benzimidazole and indole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22N4O

Molecular Weight

346.4 g/mol

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]-1-propan-2-ylindole-3-carboxamide

InChI

InChI=1S/C21H22N4O/c1-14(2)25-13-16(15-8-4-6-10-18(15)25)21(26)22-12-20-23-17-9-5-7-11-19(17)24(20)3/h4-11,13-14H,12H2,1-3H3,(H,22,26)

InChI Key

FHNAMWYHCWVPHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C(=O)NCC3=NC4=CC=CC=C4N3C

Origin of Product

United States

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